molecular formula C19H22ClN5O2 B12221848 (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12221848
M. Wt: 387.9 g/mol
InChI Key: QRHGQHYUGYDNCX-UHFFFAOYSA-N
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Description

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps, starting with the preparation of the spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine] core. This core is then functionalized with a 3-chlorophenyl group and a carboxamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide: shares structural similarities with other spiro compounds, such as spiro[4,5]decane derivatives and spiro[4,5]nonane derivatives.

Uniqueness

The uniqueness of (3-chlorophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide lies in its specific spiro structure and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

3-chloro-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C19H22ClN5O2/c20-14-3-1-2-13(10-14)18(27)21-11-16(26)25-8-5-19(6-9-25)17-15(4-7-24-19)22-12-23-17/h1-3,10,12,24H,4-9,11H2,(H,21,27)(H,22,23)

InChI Key

QRHGQHYUGYDNCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CNC(=O)C3=CC(=CC=C3)Cl)C4=C1NC=N4

Origin of Product

United States

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